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molecular formula C19H31NO4 B8373655 1-(1-Adamantylcarbonyl)-1-aza-4,7,10-trioxacyclododecane

1-(1-Adamantylcarbonyl)-1-aza-4,7,10-trioxacyclododecane

Cat. No. B8373655
M. Wt: 337.5 g/mol
InChI Key: LSXFLHKMVJFYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05445762

Procedure details

Analogously to Example 14 from 1-aza-4,7,10-trioxacyclododecane and 1-adamantylcarbonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:13]12([C:23](Cl)=[O:24])[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2>>[C:13]12([C:23]([N:1]3[CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:24])[CH2:20][CH:19]3[CH2:18][CH:17]([CH2:16][CH:15]([CH2:21]3)[CH2:14]1)[CH2:22]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCCOCCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)N2CCOCCOCCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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